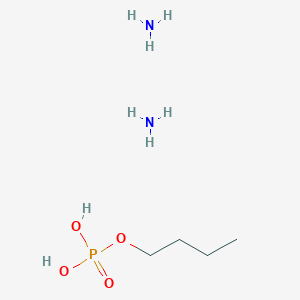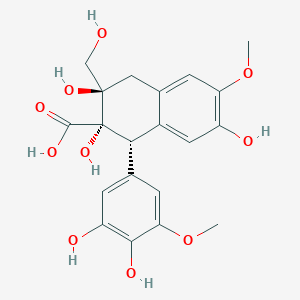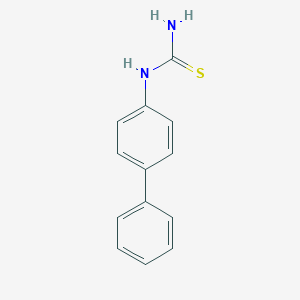
Sulfoxone
Übersicht
Beschreibung
Vorbereitungsmethoden
Sulfoxon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die sequenzielle Oxidation von Sulfid unter Verwendung von Oxidationsmitteln wie meta-Chlorperoxybenzoesäure (mCPBA) oder Wasserstoffperoxid (H2O2) mit einem Metallkatalysator . Ein weiteres Verfahren beinhaltet die Substitution oder Kreuzkupplung unter Verwendung von Schwefel(IV)-Reagenzien wie Arylsulfinat oder Alkylsulfinat . Industrielle Produktionsverfahren verwenden oft Festbettreaktoren, in denen Thioether mit Wasserstoffperoxid und einem Katalysator reagiert .
Analyse Chemischer Reaktionen
Sulfoxon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Sulfoxon kann zu Sulfonderivaten oxidiert werden.
Reduktion: Es kann zu Sulfidderivaten reduziert werden.
Substitution: Sulfoxon kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie mCPBA und H2O2 sowie Reduktionsmittel wie Natriumborhydrid (NaBH4). Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Sulfon- und Sulfidderivate .
Wissenschaftliche Forschungsanwendungen
Sulfoxon hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung von Sulfonderivaten verwendet.
Wirkmechanismus
Sulfoxon wirkt als kompetitiver Inhibitor des bakteriellen Enzyms Dihydrofolat-Synthetase. Dieses Enzym ist für die Synthese von Folsäure in Bakterien unerlässlich. Durch die Hemmung dieses Enzyms verhindert Sulfoxon, dass Bakterien Folsäure synthetisieren, die für ihr Wachstum und ihre Reproduktion unerlässlich ist .
Wissenschaftliche Forschungsanwendungen
Sulfoxone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone derivatives.
Wirkmechanismus
Sulfoxone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Vergleich Mit ähnlichen Verbindungen
Sulfoxon ähnelt anderen Sulfonamid-Antibiotika wie Dapsone und Sulfadoxine. Es ist einzigartig in seiner spezifischen Verwendung zur Behandlung von Lepra und Dermatitis herpetiformis . Zu anderen ähnlichen Verbindungen gehören:
Die Einzigartigkeit von Sulfoxon liegt in seiner spezifischen Anwendung bei Lepra und seiner kompetitiven Hemmung der Dihydrofolat-Synthetase .
Eigenschaften
Key on ui mechanism of action |
Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
|---|---|
CAS-Nummer |
144-76-3 |
Molekularformel |
C14H16N2O6S3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |
InChI |
InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NEDPPCHNEOMTJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Key on ui other cas no. |
144-76-3 144-75-2 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
2.63e+00 g/L |
Synonyme |
aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














